

commercial availability of 2-Fluorophenethyl alcohol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Fluorophenethyl alcohol

CAS No.: 50919-06-7

Cat. No.: B031086

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Executive Technical Summary

2-Fluorophenethyl alcohol (CAS 50919-06-7), also known as 2-(2-fluorophenyl)ethanol, is a critical fluorinated building block in modern medicinal chemistry.[1] Its primary utility lies in the introduction of the 2-fluorophenyl moiety, a bioisostere often employed to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity in drug candidates targeting neurological and gastrointestinal pathways.

Commercially, the compound is classified as a Level 2 Fine Chemical—readily available from major catalog suppliers (e.g., TCI, Chem-Impex, Acros) in gram-to-kilogram quantities. However, purity profiles vary significantly based on the synthetic origin (Grignard vs. Ester Reduction), necessitating rigorous incoming Quality Control (QC).

Critical Safety Advisory: Researchers must distinguish this compound from 2-Fluoroethanol (CAS 371-62-0). While **2-Fluorophenethyl alcohol** is an irritant, 2-Fluoroethanol is a highly potent metabolic poison (metabolizing to fluoroacetate). Confusion between these chemically distinct but phonetically similar reagents can be fatal.

Physicochemical & Commercial Profile

The commercial viability of **2-Fluorophenethyl alcohol** is high, with a stable supply chain driven by its usage in gastrin antagonists and phenethylamine analogs.

Table 1: Physicochemical Specifications

Property	Specification	Technical Note
CAS Number	50919-06-7	Unique identifier; verify against SDS.
Molecular Formula	C ₈ H ₉ FO	MW: 140.16 g/mol
Appearance	Colorless to light yellow liquid	Yellowing indicates oxidation or phenolic impurities.
Boiling Point	72°C @ 1 mmHg (approx. 137°C atm)	High boiling point requires vacuum distillation for purification.
Density	1.13 g/mL @ 20°C	Denser than water; forms bottom layer in aqueous extractions.
Solubility	Soluble in DCM, EtOAc, MeOH	Limited water solubility; lipophilic nature.
Purity Standards	>95.0% (Standard), >99% (High)	GC is the preferred method for purity assessment.

Commercial Availability & Cost Analysis

Sourcing strategies should align with the development phase. For early discovery, catalog suppliers offer high purity (>98%) to minimize assay interference. For process development, bulk suppliers using the ester reduction route are preferred due to lower costs.

Supplier Tier	Typical Pack Size	Estimated Cost (USD)	Lead Time	Recommended Phase
Catalog (e.g., TCI, Acros)	5g – 25g	\$30 – \$150	1-3 Days	Hit-to-Lead / Med Chem
Specialty (e.g., Chem-Impex)	25g – 100g	\$100 – \$300	3-7 Days	Scale-up / optimization
Bulk Synthesis (CROs)	>1 kg	Custom Quote	4-8 Weeks	Pilot Plant / GMP

Synthetic Pathways & Impurity Profiling

Understanding the synthesis of the commercially purchased material is vital for anticipating impurities that may interfere with downstream coupling reactions (e.g., Mitsunobu or tosylation).

Route A: Reduction of Ethyl 2-Fluorophenylacetate (Dominant Commercial Route)

This is the preferred industrial route due to the availability of the ester precursor. It typically utilizes Lithium Aluminum Hydride (LAH) or Borane reagents.

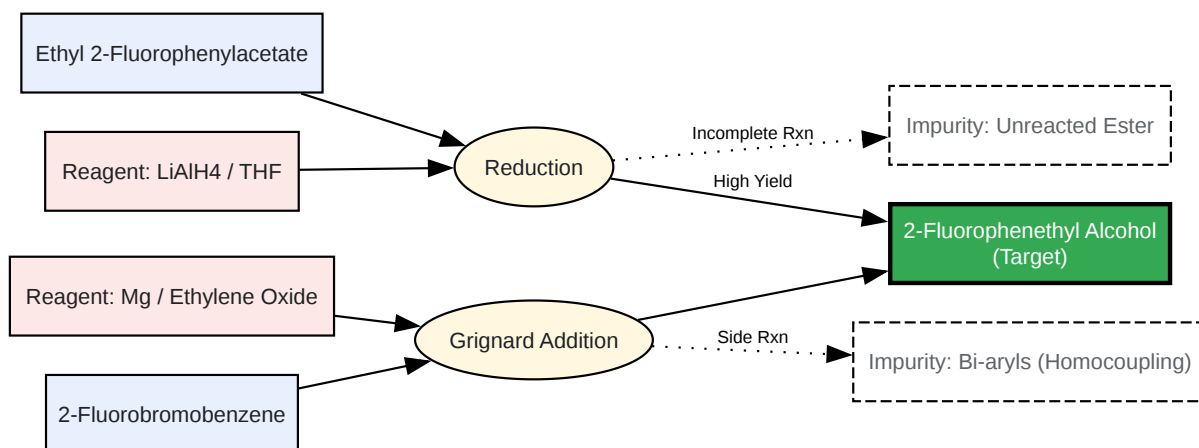
- Major Impurities: Unreacted ester, solvent residues (THF), and trace moisture.
- Advantage: Avoids heavy metal contamination common in cross-coupling.

Route B: Grignard Reaction (Ethylene Oxide Ring Opening)

Reaction of 2-fluorophenylmagnesium bromide with ethylene oxide.

- Major Impurities: Biphenyls (homocoupling of Grignard reagent), regioisomers (if starting bromide was impure).
- Advantage: Direct C-C bond formation, useful if the ester is unavailable.

Visualization: Synthetic Logic & Impurity Flow



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Figure 1: Comparison of primary industrial synthesis routes. Route A (Reduction) is cleaner for pharmaceutical applications.

Quality Assurance & Analytical Protocols

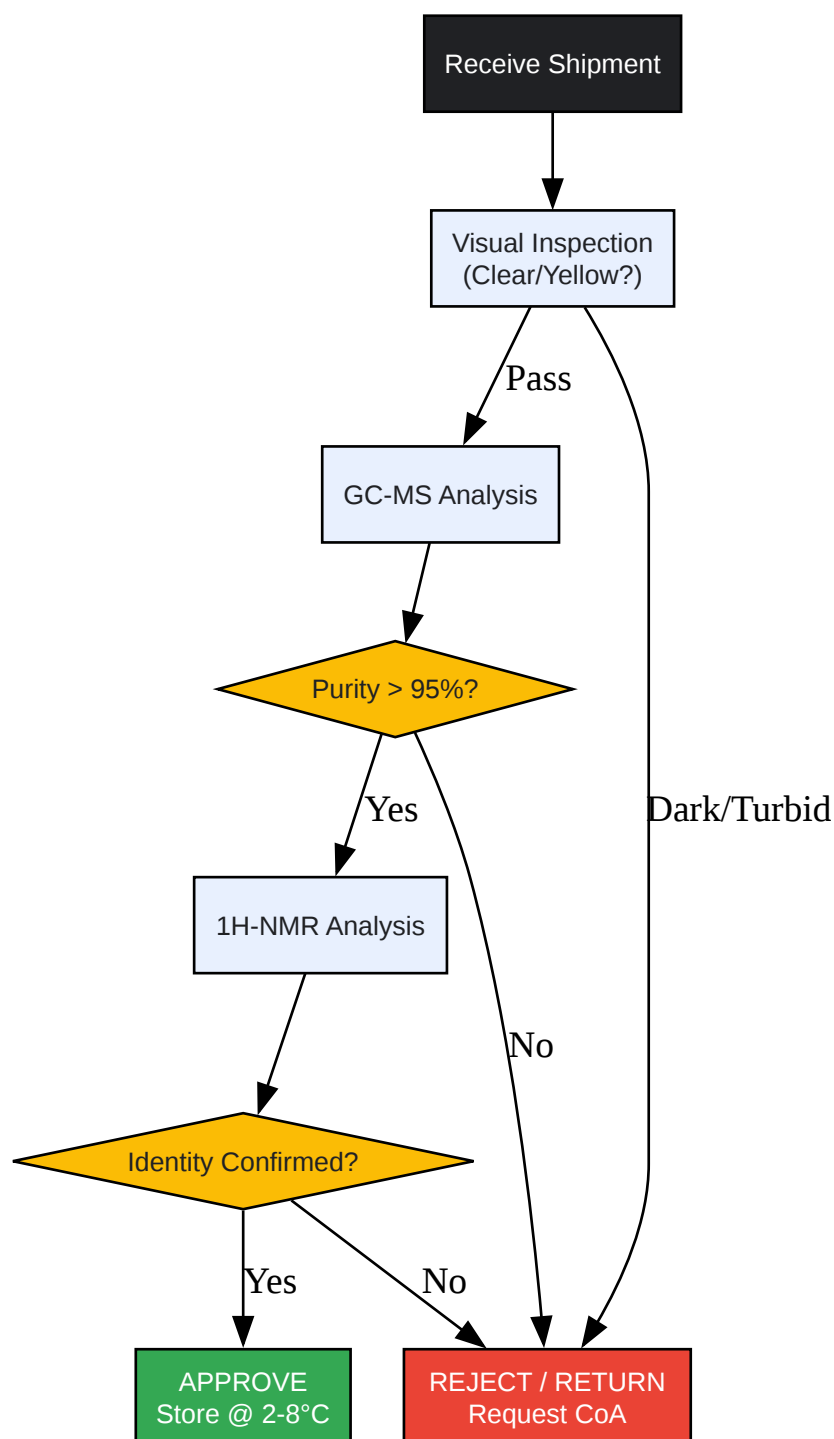
To ensure data integrity in biological assays, the following self-validating QC protocol is recommended upon receipt of commercial material.

Protocol: Identity & Purity Verification

- Gas Chromatography (GC):
 - Objective: Quantify volatile impurities (solvents, starting materials).
 - Standard: Purity must exceed 95% (Area %).
 - Flag: Any peak >1% eluting after the main peak suggests heavy bi-aryl impurities (from Grignard route).
- ¹H-NMR Spectroscopy (CDCl₃):
 - Objective: Confirm structure and check for moisture.
 - Diagnostic Signals:

- Triplet at ~3.9 ppm (2H, -CH₂OH).
- Triplet at ~2.9 ppm (2H, Ar-CH₂-).
- Multiplets at 7.0–7.3 ppm (Aromatic protons).
- Causality: The fluorine atom at the ortho position splits adjacent aromatic protons, creating a distinct splitting pattern compared to the non-fluorinated analog.
- Karl Fischer Titration:
 - Objective: Water content analysis.
 - Limit: <0.5%. (Alcohol is hygroscopic; excess water interferes with nucleophilic substitution reactions).

Visualization: QC Decision Tree



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Figure 2: Standard Operating Procedure (SOP) for incoming raw material verification.

Applications in Drug Discovery

2-Fluorophenethyl alcohol is not merely a solvent or reagent; it is a strategic scaffold.

- **Metabolic Blocking:** The fluorine substitution at the ortho position of the phenyl ring sterically and electronically deactivates the ring toward metabolic oxidation. This is crucial for extending the half-life () of phenethylamine-based drugs.
- **Gastrin Antagonists:** Used in the synthesis of phenethyl ester derivatives that act as potent gastrin antagonists, aiding in the treatment of gastric acid hypersecretion.
- **Nucleophilic Substitution:** The hydroxyl group is readily converted to a leaving group (tosylate/mesylate) or substituted via the Mitsunobu reaction to attach the 2-fluorophenethyl motif to amines or heterocycles.

Experimental Insight: When converting this alcohol to a bromide or mesylate, the inductive effect of the fluorine atom may slightly retard the reaction rate compared to non-fluorinated phenethyl alcohol. Heating or stronger bases may be required.

Handling, Safety & Storage

- **Storage:** Store in a cool, dry place (2-8°C recommended for long term). Keep container tightly closed to prevent moisture absorption.
- **PPE:** Wear nitrile gloves and safety goggles. The compound is a skin and eye irritant.[2]
- **Disposal:** Dispose of as organic hazardous waste. Do not release into drains.[3]

References

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